1-[[4-(Benzyloxy)phenyl](phenyl)methyl]piperazine
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Overview
Description
1-[4-(Benzyloxy)phenylmethyl]piperazine is an organic compound with the molecular formula C24H26N2O It is a piperazine derivative that features a benzyloxyphenyl group and a phenylmethyl group attached to the piperazine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[4-(Benzyloxy)phenylmethyl]piperazine typically involves the reaction of 4-(benzyloxy)benzyl chloride with piperazine in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dichloromethane or toluene under reflux conditions. The product is then purified using standard techniques such as recrystallization or column chromatography .
Industrial Production Methods
While specific industrial production methods for 1-[4-(Benzyloxy)phenylmethyl]piperazine are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using industrial-grade reagents, and employing large-scale purification techniques to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
1-[4-(Benzyloxy)phenylmethyl]piperazine can undergo various chemical reactions, including:
Oxidation: The benzyloxy group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The compound can be reduced to remove the benzyloxy group, yielding a simpler piperazine derivative.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst can be used.
Substitution: Electrophilic aromatic substitution reactions can be carried out using reagents like nitric acid (HNO3) for nitration or sulfuric acid (H2SO4) for sulfonation.
Major Products Formed
Oxidation: Benzyloxy group oxidation can yield benzaldehyde or benzoic acid derivatives.
Reduction: Reduction can lead to the formation of simpler piperazine derivatives.
Substitution: Substituted phenyl derivatives with various functional groups depending on the reagents used.
Scientific Research Applications
1-[4-(Benzyloxy)phenylmethyl]piperazine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity, including its interaction with various biological targets.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Mechanism of Action
The mechanism of action of 1-[4-(Benzyloxy)phenylmethyl]piperazine is not fully understood. it is believed to interact with specific molecular targets, such as receptors or enzymes, through its benzyloxy and phenyl groups. These interactions can modulate biological pathways, leading to various physiological effects. Further research is needed to elucidate the exact molecular targets and pathways involved .
Comparison with Similar Compounds
Similar Compounds
1-[[4-(Benzyloxy)phenyl]methyl]piperazine dihydrochloride: This compound is similar in structure but includes a dihydrochloride salt form, which may affect its solubility and reactivity.
4-(Benzyloxy)phenyl isocyanate: Another related compound that contains an isocyanate group instead of a piperazine ring.
Uniqueness
1-[4-(Benzyloxy)phenylmethyl]piperazine is unique due to its combination of a benzyloxy group and a phenylmethyl group attached to a piperazine ring. This unique structure allows it to participate in a variety of chemical reactions and interact with different biological targets, making it a versatile compound for research and industrial applications .
Properties
IUPAC Name |
1-[phenyl-(4-phenylmethoxyphenyl)methyl]piperazine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H26N2O/c1-3-7-20(8-4-1)19-27-23-13-11-22(12-14-23)24(21-9-5-2-6-10-21)26-17-15-25-16-18-26/h1-14,24-25H,15-19H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZTZCXTFMVJKXFG-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)C(C2=CC=CC=C2)C3=CC=C(C=C3)OCC4=CC=CC=C4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H26N2O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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